4,5-Dichloro-2,6-difluoropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis
Pyrimidine rings are a cornerstone of heterocyclic chemistry, prized for their versatile reactivity and presence in a vast array of biologically active compounds. bohrium.com They are integral components of DNA and RNA (in the form of thymine, cytosine, and uracil), as well as many vitamins and cofactors. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of approved drugs and clinical candidates. bohrium.comnih.gov
In advanced organic synthesis, pyrimidine derivatives serve as crucial building blocks for the construction of complex molecules. nih.gov Their nitrogen atoms can act as hydrogen bond acceptors and their ring system can be readily functionalized, allowing for the systematic exploration of chemical space in drug discovery and materials science. The development of efficient methods for the synthesis and modification of pyrimidine-containing molecules remains an active area of research. acs.org
Impact of Halogenation on the Reactivity Profile of Pyrimidine Derivatives for Synthetic Applications
The introduction of halogen atoms onto a pyrimidine ring has a profound effect on its electronic properties and reactivity. Halogens are electronegative, and their presence withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack. This is a key principle exploited in the synthesis of highly functionalized pyrimidines. The nature and position of the halogen atoms can be used to fine-tune the reactivity of specific sites on the pyrimidine ring.
For instance, the reactivity of chlorine atoms on a pyrimidine ring can differ based on their position. In many cases, the chlorine at the 4-position is more reactive towards nucleophilic substitution than a chlorine at the 2-position. guidechem.comacs.org This differential reactivity allows for sequential and site-selective substitution reactions, a powerful tool for building molecular complexity. Fluorine atoms, being the most electronegative, have a particularly strong influence on the electronic character of the pyrimidine ring. mdpi.com Their presence can enhance the stability of the molecule and modulate its biological activity.
The strategic placement of different halogens, as seen in 4,5-dichloro-2,6-difluoropyrimidine, creates a highly versatile platform for a wide range of chemical transformations. The distinct reactivity of the chlorine and fluorine substituents allows for a diverse array of synthetic manipulations, making such compounds valuable intermediates in organic synthesis.
Overview of Research Trajectories in Dihalogenated and Difluorinated Pyrimidine Systems
Research into dihalogenated and difluorinated pyrimidine systems is driven by the need for novel building blocks in drug discovery and materials science. The development of efficient and selective methods for the synthesis of these compounds is a primary focus. arkat-usa.org This includes the exploration of new halogenating agents and the optimization of reaction conditions to control regioselectivity. rsc.org
A significant area of research involves the use of these halogenated pyrimidines in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govchemicalbook.com These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of a wide variety of substituents to the pyrimidine core. The differential reactivity of the various halogen atoms is often exploited to achieve sequential and controlled functionalization.
Furthermore, the unique properties of fluorinated organic molecules have led to a surge of interest in difluorinated pyrimidines. mdpi.com Fluorine can improve metabolic stability, binding affinity, and membrane permeability of drug candidates. Consequently, the development of synthetic routes to novel difluorinated pyrimidine derivatives is a key objective for many research groups. The study of compounds like this compound provides valuable insights into the reactivity and potential applications of these important classes of molecules.
Interactive Data Table: Properties of Halogenated Pyrimidines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C4Cl2F2N2 | 184.96 nih.gov | Not available | Not available |
| 4,6-Dichloropyrimidine (B16783) | C4H2Cl2N2 | 148.98 nih.gov | 65-67 sigmaaldrich.com | 176 sigmaaldrich.com |
| 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | Not available | 37-41 sigmaaldrich.com | Not available |
| 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | 163.99 nih.gov | Not available | Not available |
| 5-Amino-4,6-dichloropyrimidine | Not available | Not available | 145-148 sigmaaldrich.com | Not available |
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2,6-difluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F2N2/c5-1-2(6)9-4(8)10-3(1)7 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJUHNFHQYGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Insights into Chemical Transformations of 4,5 Dichloro 2,6 Difluoropyrimidine Analogs
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic or heteroaromatic ring. wikipedia.org Unlike typical SN2 reactions, which are hindered by the sterics of the aromatic ring, and SN1 reactions, which would require the formation of an unstable aryl cation, the SNAr mechanism proceeds through an addition-elimination pathway. wikipedia.orglibretexts.org This process involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.com Heteroarenes like pyrimidines are particularly susceptible to SNAr reactions, especially when substituted at the ortho and para positions relative to the ring nitrogens, which effectively delocalize the negative charge. wikipedia.org
Regioselectivity and Site-Selectivity in Dichlorodifluoropyrimidine Systems
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. youtube.com In the context of dichlorodifluoropyrimidine systems, this pertains to which of the halogen-substituted carbon atoms is preferentially attacked by a nucleophile. Site-selectivity, a related concept, becomes important when there are multiple reactive sites with the same type of leaving group.
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack. researchgate.net The reactivity of the halogen-substituted positions (C2, C4, C5, and C6) is not uniform. The C2, C4, and C6 positions are generally more electron-deficient and thus more reactive towards nucleophiles than the C5 position. researchgate.net
In the case of 4,5-dichloro-2,6-difluoropyrimidine, the electronic landscape is further modulated by the presence of four halogen atoms. Fluorine is more electronegative than chlorine, but chlorine is a better leaving group in SNAr reactions. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, particularly activating the positions ortho and para to them (C2, C4, and C6). The C5 position is generally less activated.
For a related compound, 2,4-dichloropyrimidine, nucleophilic substitution is typically selective for the C4 position. wuxiapptec.com However, this selectivity can be highly sensitive to other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com In 2,4,6-trichloropyrimidine, the C4 and C6 positions are more reactive than the C2 position. wuxiapptec.com
The reactivity order in this compound is influenced by a combination of the inherent electronic properties of the pyrimidine ring and the nature of the halogen substituents. The fluorine atoms at C2 and C6 are generally more readily displaced than the chlorine atoms at C4 and C5 in many SNAr reactions due to the higher electronegativity of fluorine which makes the attached carbon more electrophilic. However, the better leaving group ability of chloride can also play a significant role.
Both steric and electronic factors play a crucial role in determining the outcome of SNAr reactions on dichlorodifluoropyrimidine systems. nih.govrsc.org
Electronic Factors:
Electron-withdrawing groups: The two nitrogen atoms in the pyrimidine ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. researchgate.net The halogen atoms themselves also contribute to the electron deficiency of the ring carbons they are attached to. The presence of additional electron-withdrawing substituents can further enhance the reactivity. masterorganicchemistry.com
Stabilization of the Meisenheimer intermediate: The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity. Electron-withdrawing groups, particularly at positions ortho and para to the site of attack, can delocalize the negative charge, thus stabilizing the intermediate. libretexts.org
Steric Factors:
Steric hindrance: The size of the nucleophile and the substituents adjacent to the reaction center can influence the reaction pathway. A bulky nucleophile may preferentially attack a less sterically hindered position. nih.gov For example, in the amination of 2- and 3-substituted pyridines, steric interactions can prevent the rearomatization step, thus influencing the final product. nih.gov
Ligand effects in catalyzed reactions: In palladium-catalyzed amination reactions of dichloropyrimidines, the choice of ligand can significantly impact regioselectivity, with bulky ligands sometimes leading to different outcomes. nih.gov
The interplay of these electronic and steric effects dictates the specific substitution pattern observed in the reactions of this compound and its analogs.
Exploration of Nucleophile Diversity in SNAr Transformations
The versatility of the SNAr reaction on halogenated pyrimidines is further highlighted by the wide range of nucleophiles that can be employed, leading to a diverse array of substituted products.
The reaction of dichlorodifluoropyrimidines with various amines is a well-established method for the synthesis of aminopyrimidines. The nature of the amine (aliphatic, cyclic, or aromatic) can influence the reaction conditions and the regioselectivity of the substitution.
Aliphatic and Cyclic Amines: These are generally strong nucleophiles and react readily with activated pyrimidines. For instance, in the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), various aliphatic and cyclic amines have been successfully used to achieve SNAr amination. mdpi.com Similarly, the monoamination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines proceeds smoothly. nih.gov
Aromatic Amines: Aromatic amines are weaker nucleophiles than aliphatic amines. Their reactions often require more forcing conditions or the use of a catalyst. However, highly regioselective aminations of 6-aryl-2,4-dichloropyrimidines with aromatic amines have been achieved without a catalyst. acs.org
In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines selectively displace the chloride group in the presence of a weak base. researchgate.net
| Pyrimidine Derivative | Amine | Reaction Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline (B122111) | NaOH, ethanol (B145695), room temp | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | mdpi.com |
| 4,6-Dichloropyrimidine | Adamantylalkylamines | Catalyst-free | Mono-aminated product | nih.gov |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)2/dppb, LiHMDS, THF | C4-aminated product | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | C4-aminated product | acs.org |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines | Weak base | Chloride displacement | researchgate.net |
Alkoxides and thiols are also effective nucleophiles in SNAr reactions with dichlorodifluoropyrimidines, leading to the formation of ether and thioether derivatives, respectively.
Alkoxides: Reactions with alkoxides, such as methoxide (B1231860) or ethoxide, can lead to the substitution of one or more halogen atoms. In some cases, solvolysis reactions with the alcohol solvent can occur, especially in the presence of a strong base, leading to the incorporation of an alkoxy group. mdpi.com For example, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide (B78521) in ethanol resulted in both amination and ethoxylation. mdpi.com
Thiols: Thiols and their corresponding thiolates are excellent nucleophiles and readily displace halogens from activated pyrimidine rings. The synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), an intermediate for the drug ticagrelor, involves the introduction of a propylthio group onto the pyrimidine ring. google.comchemicalbook.com
| Pyrimidine Derivative | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethanol (solvent) | NaOH | Solvolysis product (ethoxypyrimidine) | mdpi.com |
| 2-Thiobarbituric acid derivative | n-Propyl iodide | - | 2-(Propylthio)pyrimidine derivative | google.com |
| 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine | - (reduction of nitro group) | Catalyst, H2 | 4,6-dichloro-2-propylthiopyrimidine-5-amine | chemicalbook.com |
Mechanistic Elucidation of SNAr Processes
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the high electrophilicity of its pyrimidine ring, which is significantly activated by four electron-withdrawing halogen substituents. The mechanism of these transformations typically involves the formation of a reactive intermediate.
Formation and Stability of Meisenheimer σ-Adduct Intermediates
The cornerstone of the stepwise SNAr mechanism is the formation of a Meisenheimer complex, also known as a σ-adduct. wikipedia.org This intermediate arises from the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.orgmdpi.com In the case of this compound analogs, the attack of a nucleophile on one of the carbon atoms bearing a halogen atom leads to a resonance-stabilized, anionic σ-adduct where the negative charge is delocalized, partially onto the electronegative nitrogen atoms of the pyrimidine ring. wikipedia.orgmdpi.com
The formation and stability of these intermediates are critical for the reaction to proceed. Meisenheimer complexes are generally considered reactive intermediates, though stable and isolable examples have been characterized, particularly with highly electron-deficient aromatic systems. wikipedia.orgmdpi.com The stability of the σ-adduct in pyrimidine systems is enhanced by the presence of strong electron-withdrawing groups, such as the four halogens on the this compound ring, which help to delocalize the negative charge. mdpi.com While some SNAr reactions may proceed through a concerted mechanism without a stable intermediate, the stepwise pathway involving a Meisenheimer complex is common, especially for highly activated systems. researchgate.netfrontiersin.orgstrath.ac.uk The existence of such adducts as stable intermediates has been demonstrated in the gas phase for related nitro-substituted benzenes through techniques like infrared multiphoton dissociation (IRMPD) spectroscopy. researchgate.net
Kinetic Studies and Activation Energy Analysis
Kinetic studies are essential for distinguishing between a stepwise mechanism, which involves a Meisenheimer intermediate, and a concerted mechanism where bond formation and bond-breaking occur simultaneously. frontiersin.orgstrath.ac.uk The rate of SNAr reactions can be determined by monitoring the reaction progress under pseudo-first-order conditions. frontiersin.orgresearchgate.net
The activation energy for the reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Computational studies using Density Functional Theory (DFT) can predict activation energies and support proposed mechanisms. strath.ac.uk For example, DFT calculations have been used to determine that some SNAr reactions proceed via a concerted pathway because no stable Meisenheimer complex could be located computationally. strath.ac.uk The solvent also plays a crucial role; polar aprotic solvents can stabilize the charged Meisenheimer intermediate, potentially lowering the activation energy for the first, often rate-determining, step of a stepwise reaction. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the functionalization of this compound and its analogs is effectively achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling method for forming C-C bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents and byproducts. wikipedia.orgnih.gov For polyhalogenated substrates like this compound, the Suzuki-Miyaura coupling provides a powerful tool for selective functionalization. researchgate.net
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgmusechem.com The choice of the palladium catalyst and, more importantly, the supporting ligand is critical for the reaction's efficiency, scope, and selectivity. musechem.commdpi.com
Initially, triarylphosphines like triphenylphosphine (B44618) (PPh₃) were common, but modern catalysis often employs bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands. nih.govmusechem.comnih.gov These advanced ligands enhance the rates of both oxidative addition and reductive elimination, making it possible to couple less reactive substrates like aryl chlorides and challenging heteroaryl systems. nih.govnih.gov Ligands such as SPhos, XPhos, and RuPhos have proven effective in promoting the cross-coupling of a broad range of substrates. nih.govclaremont.edu
In polyhalogenated systems, the ligand can exert significant control over regioselectivity. For instance, in the coupling of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand was shown to favor reaction at the otherwise less reactive C4 position. nih.gov This principle of ligand-controlled selectivity is directly applicable to dichlorodifluoropyrimidines, where the electronic and steric properties of the ligand can be tuned to direct the coupling to a specific halogen-bearing site.
| Ligand Type | Example Ligand(s) | Catalyst System Example | Effect on Selectivity and Reactivity | Source(s) |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Standard, often requires higher temperatures; may be less effective for chlorides. | researchgate.netmusechem.com |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Pd(OAc)₂ / Ligand | High reactivity, enables coupling of aryl chlorides and hindered substrates; can improve yields and reaction rates. | nih.govnih.govclaremont.edu |
| N-Heterocyclic Carbenes (NHCs) | IPr | Pd₂ (dba)₃ / IPr | High catalyst stability and activity; can provide unconventional site-selectivity in polyhalogenated systems. | nih.gov |
| Biaryl Phosphines | Buchwald Ligands | Pd(OAc)₂ / Ligand | Broad applicability for C-C, C-N, and C-O couplings; effective for heteroaryl systems. | nih.govnih.gov |
The Suzuki-Miyaura reaction accommodates a wide variety of aryl and heteroaryl boronic acids and their derivatives, such as boronate esters and potassium trifluoroborate salts. nih.govyonedalabs.com The stability and commercial availability of these reagents contribute significantly to the reaction's utility. yonedalabs.com
Successful couplings have been reported for a diverse range of boronic acid partners with halogenated heterocycles. This includes simple phenylboronic acids as well as more complex and functionalized systems. Heteroaryl boronic acids derived from indoles, furans, thiophenes, and pyrimidines have been effectively coupled. nih.govnih.gov Even sterically demanding or electronically challenging partners can often be coupled under optimized conditions, sometimes through the use of more reactive boronate derivatives like neopentylglycol boronic esters or MIDA boronates, which exhibit enhanced stability. yonedalabs.comnih.gov
Potassium heteroaryltrifluoroborates are particularly noteworthy as bench-stable, crystalline solids that serve as excellent coupling partners, often providing high yields where the corresponding boronic acids might be unstable. nih.gov The scope of the reaction has been shown to include the coupling of various heteroaryltrifluoroborates, such as those derived from indoles, benzofurans, and benzothiophenes, with chloro-heteroaromatic compounds. nih.gov
| Boronic Acid/Ester/Salt Partner | Electrophile Type | Catalyst System Example | Typical Yield | Source(s) |
| Phenylboronic acid | Heteroaryl Chloride | Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent | researchgate.net |
| 4-Chlorophenylboronic acid | 2,4-Dichloropyridine | Pd/IPr | 86% (C4-selective) | nih.gov |
| Pyrazoleboronic acid | 2,4-Dichloropyridine | Pd/IPr | 75% (C4-selective) | nih.gov |
| 1H-Indol-5-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos, K₃PO₄ | 95% | nih.gov |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos, K₃PO₄ | 92% | nih.gov |
| 2-Furylboronic neopentyl ester | 2-Bromopyrimidine | Pd(dppf)Cl₂, TMSOK | 89% | nih.gov |
Other Cross-Coupling Methodologies (e.g., Kumada, Negishi)
Beyond the more common Suzuki and Stille couplings, Kumada and Negishi cross-coupling reactions offer alternative and sometimes advantageous methods for the functionalization of halogenated pyrimidines. These reactions utilize organomagnesium (Grignard) and organozinc reagents, respectively, which can be readily prepared and often exhibit high reactivity.
The Kumada coupling , first reported in 1972, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It stands as one of the earliest examples of catalytic cross-coupling reactions. wikipedia.org The general mechanism for the palladium-catalyzed variant involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While highly effective for coupling aryl and vinyl groups, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.orgnrochemistry.com
The Negishi coupling employs organozinc reagents, which are typically less reactive than their Grignard counterparts, leading to a broader functional group tolerance. wikipedia.org This palladium- or nickel-catalyzed reaction effectively couples organic halides or triflates with a variety of organozinc compounds. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. youtube.com The Negishi coupling is particularly valuable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Its utility has been demonstrated in the synthesis of complex natural products. wikipedia.org
In the context of dihaloheteroarenes, such as dichloropyrimidines, both Kumada and Negishi couplings have been successfully applied. For instance, C4-selective Kumada and Negishi couplings have been achieved for 2,4-dichloropyridines and related heterocycles using a Pd/IPr catalytic system, allowing for the introduction of various heteroaryl and alkyl groups. thieme-connect.comorgsyn.org These methods can be extended to substituted dichloropyrimidines, offering pathways to regioselectively introduce substituents at specific positions. The choice of catalyst and reaction conditions is crucial in controlling the site-selectivity of these transformations. For example, robust acenaphthoimidazol-ylidene palladium complexes have shown high activity for Negishi cross-couplings of various (hetero)aryl chlorides under mild conditions. nih.gov
Table 1: Comparison of Kumada and Negishi Coupling Reactions
| Feature | Kumada Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organomagnesium (Grignard) | Organozinc |
| Catalyst | Nickel or Palladium | Palladium or Nickel |
| Functional Group Tolerance | Limited due to high reactivity of Grignard reagents | Generally high |
| Key Advantages | Utilizes readily available Grignard reagents | Broad scope and high functional group tolerance |
Unconventional Site-Selectivity in Cross-Couplings of Dihaloheteroarenes
The regioselectivity of cross-coupling reactions on di- or polyhalogenated heteroarenes is a critical aspect of their synthetic utility. In many cases, the inherent electronic and steric properties of the substrate dictate a "conventional" site of reaction. For instance, in 2,4-dihalopyrimidines, the C4 position is generally the most reactive site for cross-coupling reactions. nsf.gov This preference is often attributed to the greater positive charge and weaker C-Cl bond at this position.
However, recent research has focused on developing strategies to achieve "unconventional" site-selectivity, enabling the functionalization of less reactive positions. This is often accomplished through "catalyst control," where the choice of ligand or catalyst system overrides the intrinsic reactivity of the substrate. nsf.gov
One notable example involves the use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr and SIPr, in palladium-catalyzed couplings of 2,4-dichloropyridines. thieme-connect.com These bulky ligands can promote selective reaction at the C4 position, away from the nitrogen atom. thieme-connect.com
Furthermore, intriguing results have been obtained under ligand-free conditions. For example, Jeffery-type conditions, which are thought to involve palladium nanoparticle catalysis, have been shown to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine. nsf.gov More significantly, these ligand-free conditions have enabled the first instances of C5-selective cross-coupling of 2,5-dichloropyridine (B42133) and 2,5-dichloropyrimidine. nsf.gov This development is particularly relevant for substrates like this compound, as it suggests that selective functionalization at the C5 position, situated between two halogen atoms, may be achievable.
The ability to switch the site of reaction by modifying the catalytic system opens up new avenues for the synthesis of diverse and complex substituted pyrimidines, providing access to isomers that are not attainable through conventional methods.
Other Significant Chemical Transformations of Halogenated Pyrimidines
Oxidation and Reduction Pathways
The pyrimidine ring and its halogenated derivatives can undergo a variety of oxidation and reduction reactions, leading to a range of functionalized products.
Oxidation: The oxidation of pyrimidine derivatives can lead to several outcomes depending on the substrate and the oxidizing agent used. The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. For example, 2,4-disubstituted pyrimidines can be oxidized with organic peracids to yield the corresponding mono-N-oxides. However, in some cases, particularly with hydrogen peroxide in acetic acid, oxidative degradation and ring-contraction to form imidazole (B134444) derivatives can occur.
Reduction: The reduction of halogenated pyrimidines can also proceed via different pathways. A notable reaction is the reduction of a nitro group on a pyrimidine ring. For instance, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine can be prepared by the reduction of the corresponding 5-nitro derivative using sodium dithionite (B78146), a method suitable for industrial-scale production. google.com Another approach involves the catalytic hydrogenation of the nitro group, although this may require expensive catalysts like platinum on carbon. google.com
Furthermore, the pyrimidine ring itself can be reduced. Substituted pyrimidines, when treated with complex metal hydrides like lithium aluminum hydride, can be reduced to 1,6-dihydropyrimidines. The specific outcome of the reduction can be influenced by the reaction temperature and the nature of the substituents on the pyrimidine ring.
Formylation and Carbonylation Reactions at Pyrimidine Ring Positions
The introduction of a formyl (-CHO) or carbonyl group onto the pyrimidine ring is a valuable transformation for further synthetic elaborations.
Formylation is a chemical process where a formyl group is introduced into a compound. wikipedia.org In the context of pyrimidines, this can be achieved through various methods. One example is the existence of 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, a commercially available compound that features a formyl group at the C5 position of a dichloropyrimidine core. sigmaaldrich.com The synthesis of such compounds highlights the feasibility of direct or indirect formylation of the pyrimidine ring.
Carbonylation reactions, which introduce a carbonyl group, are also applicable to pyrimidine systems. While specific examples for this compound are not prevalent in the literature, the general principles of carbonylation of heteroaromatic halides can be applied. These reactions typically involve a transition metal catalyst, such as palladium, and a source of carbon monoxide.
Table 2: Example of a Formylated Dichloropyrimidine
| Compound Name | Structure | CAS Number |
|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde | 5604-46-6 |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Cyanation Reactions at Halogenated Sites
The substitution of a halogen atom on a pyrimidine ring with a cyano group (-CN) is a synthetically useful transformation, as the resulting nitrile can be converted into a variety of other functional groups, such as carboxylic acids, amides, and amines.
The cyanation of halogenated pyrimidines can be achieved through nucleophilic substitution, often catalyzed by a transition metal. For example, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been developed from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This multi-step synthesis involves the displacement of a methylsulfonyl group (a good leaving group derived from the oxidation of the methylthio group) with potassium cyanide to introduce the nitrile at the C2 position. arkat-usa.org This is followed by chlorination at the C5 position. arkat-usa.org
This example demonstrates that a halogen or a suitable leaving group at various positions on the pyrimidine ring can be displaced by a cyanide nucleophile. The reactivity of the different halogenated sites towards cyanation would depend on the electronic environment of the specific carbon-halogen bond. The commercially available 4,6-dichloropyrimidine-5-carbonitrile (B1297664) further illustrates the accessibility of cyanated pyrimidine building blocks. nih.gov
Condensation Reactions with Carbonyl Functionalities
Condensation reactions are a fundamental class of reactions in organic chemistry and play a crucial role in the synthesis of pyrimidine rings and their derivatives. These reactions typically involve the reaction of a carbonyl compound with another molecule, leading to the formation of a new carbon-carbon or carbon-nitrogen bond, often with the elimination of a small molecule like water.
A classic example of a condensation reaction in pyrimidine synthesis is the reaction of a β-dicarbonyl compound with an N-C-N containing species like an amidine, urea, or guanidine (B92328). Another important route involves the condensation of diethyl malonate with formamide (B127407) in the presence of a base like sodium ethoxide to produce 4,6-dihydroxypyrimidine (B14393). google.com This dihydroxy derivative can then be converted to 4,6-dichloropyrimidine, a key intermediate for many other substituted pyrimidines. google.com
While direct condensation reactions of a pre-formed halogenated pyrimidine like this compound with a carbonyl compound are less common, the pyrimidine ring itself is often constructed through such condensation pathways. For instance, halogenated 2,4-, 2,5-, and 2,6-dimethoxytropones have been shown to undergo condensation with guanidine to afford 2-amino-5-methoxy-1,3-diazazulenes, which are pyrimidine-fused systems. kyushu-u.ac.jp These examples underscore the importance of condensation chemistry in the broader synthesis of pyrimidine-containing molecules.
Advanced Spectroscopic and Computational Characterization in Pyrimidine Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Derivatives
Spectroscopic methods are indispensable tools for confirming the identity and purity of newly synthesized compounds. Each technique offers unique insights into the molecular structure of 4,5-dichloro-2,6-difluoropyrimidine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While ¹H NMR is not directly applicable to this compound due to the absence of hydrogen atoms, ¹³C NMR provides valuable information about the carbon environment within the pyrimidine (B1678525) ring. The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent halogen substituents.
In a related compound, 4,6-dichloropyrimidine (B16783), the ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the ring. chemicalbook.com For this compound, one would expect the ¹³C NMR spectrum to display unique resonances for each of the four carbon atoms, with the chemical shifts being significantly affected by the attached chlorine and fluorine atoms. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in assigning these resonances if protons were present in the molecule or in derivatives where a hydrogen-containing group is introduced.
A predicted ¹³C NMR spectrum for a similar compound, 2,4-dichloropyrimidine, is available, which can serve as a reference for interpreting the spectrum of this compound. spectrabase.com
Table 1: Predicted ¹³C NMR Chemical Shifts for Halogenated Pyrimidines This table is illustrative and based on general principles and data from related compounds. Actual experimental values for this compound would need to be determined.
| Compound | Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| This compound | C2 | ~150-160 (highly deshielded by two F atoms) |
| C4 | ~155-165 (deshielded by Cl and N) | |
| C5 | ~120-130 (shielded relative to C4 and C6) | |
| C6 | ~155-165 (deshielded by F and N) |
Studies on similar halogenated pyrimidines, such as 4,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine, have shown characteristic IR absorption bands. osti.govasianpubs.org The C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region, while C-F stretching vibrations are found at higher wavenumbers, generally in the 1000-1400 cm⁻¹ range. The pyrimidine ring itself exhibits a series of characteristic stretching and deformation vibrations. A complete vibrational analysis, often aided by computational methods, is necessary to assign all the observed bands to specific molecular motions. nih.govacs.org
Table 2: Characteristic IR Absorption Frequencies for Halogenated Pyrimidines This table is illustrative and based on general principles and data from related compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C-F Stretch | 1000 - 1400 |
| C-N Stretch (ring) | 1300 - 1600 |
| C=C Stretch (ring) | 1400 - 1650 |
| C-Cl Stretch | 600 - 800 |
| Ring Bending/Deformation | 400 - 1000 |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₄Cl₂F₂N₂), HRMS would provide an exact mass measurement. nih.gov The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the presence of two chlorine atoms in the molecule.
The predicted monoisotopic mass of this compound is 183.9406597 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.
Computational Chemistry Studies on Halogenated Pyrimidine Systems
Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can provide optimized molecular geometries, vibrational frequencies, and various electronic parameters that help in understanding a molecule's reactivity. researchgate.net
For halogenated pyrimidines, DFT studies can elucidate the effects of halogen substitution on the electronic structure of the pyrimidine ring. aip.orgnih.govacs.orgnih.gov The high electronegativity of the fluorine and chlorine atoms in this compound is expected to significantly influence the electron distribution within the ring, making certain positions more susceptible to nucleophilic or electrophilic attack.
Key reactivity descriptors that can be calculated using DFT include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. scirp.orgmdpi.com
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. physchemres.orgnih.gov
DFT calculations on similar systems have shown that halogenation can significantly alter these properties, providing a powerful tool for predicting the chemical behavior of this compound. mdpi.com
Table 3: Illustrative DFT-Calculated Reactivity Descriptors This table presents a conceptual representation of DFT-derived data. Actual values would require specific calculations for this compound.
| Descriptor | Symbol | Conceptual Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | Indicates chemical stability and reactivity. |
| Electronegativity | χ | Measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness | η | Measure of resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index | ω | Global index of electrophilic character. |
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
A vibrational frequency analysis, typically performed using infrared (IR) and Raman spectroscopy, complemented by quantum chemical calculations such as Density Functional Theory (DFT), is essential for characterizing the structural and bonding properties of a molecule. This analysis identifies the fundamental vibrational modes, which are characteristic "fingerprints" of the compound. The Potential Energy Distribution (PED) analysis further dissects these vibrational modes, assigning them to specific internal coordinates like bond stretching, angle bending, and torsional motions.
For this compound, such an analysis would provide critical data on the influence of the four halogen substituents on the pyrimidine ring's vibrational behavior. The C-Cl, C-F, C-N, and C-C stretching frequencies, as well as various bending and ring deformation modes, could be precisely assigned. This information is foundational for its identification and for understanding its intramolecular dynamics. Unfortunately, no experimental or calculated vibrational spectra and corresponding PED analysis for this compound have been reported in the literature.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is a powerful computational technique used to simulate and predict the course of chemical reactions. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition state structures, and calculate activation energies. This provides a detailed, atomistic understanding of reaction mechanisms.
In the context of this compound, molecular modeling could be employed to investigate its reactivity towards nucleophiles, a common reaction type for halogenated pyrimidines. The distinct electronic environments of the carbon atoms in the pyrimidine ring, influenced by the adjacent chlorine and fluorine atoms, would likely lead to regioselective reactions. Theoretical studies could predict whether nucleophilic substitution occurs preferentially at the chloro- or fluoro-substituted positions and elucidate the structure of the Meisenheimer intermediates and transition states involved. Such computational investigations are crucial for designing synthetic routes and predicting the products of unknown reactions. At present, no such modeling studies for the reaction pathways of this compound are available.
In Silico Predictions of Molecular Interactions and Reactivity
In silico methods encompass a broad range of computational tools used to predict the properties and behavior of molecules. These predictions can include electronic properties (such as the distribution of electron density and electrostatic potential), reactivity descriptors (like frontier molecular orbital energies—HOMO and LUMO), and potential interactions with biological macromolecules.
Applications of 4,5 Dichloro 2,6 Difluoropyrimidine and Its Derivatives As Synthetic Intermediates in Advanced Research
Versatile Building Blocks for Complex Heterocyclic Architectures
Heterocyclic compounds form the backbone of numerous biologically active molecules and functional materials. sigmaaldrich.comsrdorganics.comapolloscientific.co.uk The pyrimidine (B1678525) scaffold, in particular, is a privileged structure in medicinal chemistry. sigmaaldrich.com 4,5-Dichloro-2,6-difluoropyrimidine and its derivatives are highly valued as versatile building blocks for constructing complex heterocyclic architectures. The differential reactivity of the fluorine and chlorine atoms on the pyrimidine ring allows for controlled, stepwise modifications, enabling the synthesis of a diverse range of substituted pyrimidines.
The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups by reacting with a wide range of nucleophiles. The ability to perform sequential and regioselective substitutions is crucial for building intricate molecular frameworks.
Precursors for Novel Pharmaceutically Relevant Compounds
The pyrimidine core is a common feature in a multitude of pharmaceutical agents. The strategic functionalization of this scaffold can lead to the discovery of new therapeutic agents with modulated biological activities.
Synthesis of Nucleoside Analogues for Advanced Therapeutic Research
Nucleoside analogues are a critical class of therapeutic agents, primarily used in antiviral and anticancer treatments. nih.gov Their structural similarity to natural nucleosides allows them to interfere with cellular processes like DNA and RNA synthesis. nih.govfiu.edu The chemical synthesis of these analogues often involves the coupling of a modified nucleobase with a sugar moiety. nih.gov
Derivatives of this compound can be transformed into novel pyrimidine bases, which are then used to create nucleoside analogues. These synthetic nucleosides can be designed to have altered metabolic stability, transport characteristics, and target enzyme interactions. For instance, the introduction of fluorine atoms can significantly impact the compound's electronic properties and metabolic fate. Research in this area focuses on developing new synthetic methodologies to access a wider variety of nucleoside analogues for screening in advanced therapeutic research. fiu.edumdpi.com
Development of Pyrimidine-Based Scaffolds with Modulated Biological Activity
The development of pyrimidine-based scaffolds is a major focus in medicinal chemistry due to their prevalence in biologically active compounds. beilstein-journals.orgnih.gov Polysubstituted pyrimidines are of great interest to the life-science industries. beilstein-journals.org The ability to systematically modify the substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile.
Starting from precursors like this compound, chemists can introduce a variety of substituents through nucleophilic substitution reactions. This approach enables the creation of libraries of related compounds that can be screened for desired biological activities. For example, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives has been a successful strategy in developing kinase inhibitors for cancer therapy. nih.gov The strategic placement of different functional groups can influence factors such as target binding affinity, selectivity, and pharmacokinetic properties.
Intermediates in Agrochemical Research and Development
The pyrimidine ring is also a key structural motif in many agrochemicals, including herbicides and fungicides. The development of new and more effective crop protection agents is a continuous effort in the agrochemical industry.
Precursors for Advanced Herbicides and Fungicides
This compound and its derivatives serve as important intermediates in the synthesis of novel herbicides and fungicides. patsnap.com The specific arrangement of substituents on the pyrimidine ring is crucial for the compound's herbicidal or fungicidal activity and its selectivity towards target organisms.
For instance, 4,6-dichloropyrimidine (B16783) is a known intermediate in the synthesis of azoxystrobin, a broad-spectrum fungicide. google.com Similarly, derivatives of dichlorofluoropyrimidines are used to create new herbicidal compounds. The synthetic versatility of these halogenated pyrimidines allows for the exploration of a wide chemical space in the search for next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
Contributions to the Development of Specialty Chemicals and Functional Materials
Beyond pharmaceuticals and agrochemicals, derivatives of this compound also find applications in the development of specialty chemicals and functional materials. The unique electronic and physical properties imparted by the fluorinated and chlorinated pyrimidine core can be harnessed to create materials with specific functionalities.
These applications can range from the synthesis of dyes and pigments to the creation of advanced polymers and liquid crystals. The ability to introduce various functional groups onto the pyrimidine ring allows for the tailoring of the molecule's properties to suit specific material requirements. While this is an emerging area of research, the versatility of these building blocks suggests significant potential for their use in creating novel functional materials.
Future Directions and Emerging Research Avenues in Dichlorodifluoropyrimidine Chemistry
Exploration of Novel Catalytic Systems for Regio- and Stereoselective Transformations
The precise control of reaction outcomes at specific positions of the pyrimidine (B1678525) ring is a central challenge and a major area of investigation. Future research will heavily emphasize the discovery and development of novel catalytic systems to achieve high regio- and stereoselectivity in the functionalization of 4,5-dichloro-2,6-difluoropyrimidine.
Palladium-catalyzed cross-coupling reactions have already demonstrated a strong preference for substitution at the C4 position of dichloropyrimidines. acs.org However, the quest for catalysts that can selectively target the C2, C5, or C6 positions, or introduce substituents with specific stereochemistry, remains an active pursuit. Researchers are exploring a variety of ligands and metal complexes to fine-tune catalytic activity and selectivity. For instance, gold(I) catalysis has shown promise in the regio- and stereoselective hydrofluorination of alkynes, a methodology that could potentially be adapted for the modification of pyrimidine scaffolds. nih.govnih.gov The development of catalysts that can overcome the inherent reactivity patterns of the dihalogenated pyrimidine core will be crucial for accessing a wider range of structurally diverse derivatives.
| Catalyst System | Transformation | Selectivity | Reference |
| Palladium(II) acetate (B1210297)/dppb | Amination of 6-aryl-2,4-dichloropyrimidine | >99:1 for C4-isomer | acs.org |
| Gold(I) complexes | Hydrofluorination of alkynes | Regio- and stereoselective | nih.govnih.gov |
Development of Sustainable and Environmentally Benign Synthetic Methods
The chemical industry is increasingly shifting towards greener and more sustainable practices. In the context of this compound synthesis and derivatization, this translates to the development of methods that minimize waste, use less hazardous reagents, and operate under milder reaction conditions.
Current synthetic routes often involve reagents like phosphorus oxychloride and phosgene (B1210022), which pose significant environmental and safety concerns. google.comgoogle.com Future research will focus on replacing these traditional reagents with more benign alternatives. This includes the exploration of solid-supported catalysts, flow chemistry processes, and the use of greener solvents. For example, methods utilizing sodium dithionite (B78146) in a mixed solvent of water and an organic solvent for reduction reactions represent a step towards more environmentally friendly processes. google.com The goal is to develop synthetic pathways that are not only efficient and high-yielding but also economically and environmentally sustainable for industrial-scale production.
Integration of High-Throughput Synthesis and Screening for Compound Discovery
The demand for novel molecules with specific biological or material properties necessitates rapid and efficient discovery pipelines. The integration of high-throughput synthesis and screening technologies is set to revolutionize the exploration of the chemical space around this compound. eco-vector.combenthamscience.com
Automated synthesis platforms can be employed to generate large libraries of derivatives by systematically varying the substituents at different positions of the pyrimidine ring. nih.gov These libraries can then be rapidly screened for desired activities using advanced biological assays or material characterization techniques. This combinatorial approach significantly accelerates the identification of lead compounds for applications in drug discovery, agrochemicals, and materials science. The ability to quickly synthesize and evaluate a vast number of derivatives will be instrumental in unlocking new applications for this versatile chemical scaffold.
Advanced Computational Design and Prediction of Novel this compound Derivatives
In recent years, computational chemistry has become an indispensable tool in the design and prediction of new molecules with tailored properties. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are being increasingly applied to the study of this compound and its potential derivatives. nih.gov
These computational approaches allow researchers to model the interactions of dichlorodifluoropyrimidine derivatives with biological targets, such as enzymes or receptors, providing insights into their potential therapeutic efficacy. nih.gov For instance, molecular dynamics simulations can predict the binding modes and affinities of novel compounds, guiding the design of more potent and selective inhibitors. nih.gov Furthermore, computational tools can be used to predict the physicochemical properties and reactivity of new derivatives, aiding in the selection of the most promising candidates for synthesis and experimental evaluation. This in silico design process can significantly reduce the time and resources required for the development of new functional molecules.
Q & A
Q. What are the optimal synthetic routes for 4,5-dichloro-2,6-difluoropyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Key Steps :
- Halogenation : Sequential substitution of hydroxyl or amino groups with Cl/F using agents like POCl₃ or DAST (diethylaminosulfur trifluoride).
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but require strict temperature control (<100°C to avoid decomposition) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product.
- Yield Optimization :
- Excess halogenating agents (1.5–2.0 eq.) improve substitution efficiency.
- Monitor reaction progress via TLC or GC-MS to terminate before side reactions (e.g., over-halogenation) dominate.
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., deshielding of C4/C5 due to Cl/F electronegativity).
- ¹⁹F NMR : Quantify fluorine environments (δ −120 to −150 ppm for aromatic F) .
2. X-ray Crystallography : Resolve crystal structure to validate regiochemistry (e.g., bond angles/distances at C4-Cl vs. C5-Cl) .
3. Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Cl/F signatures). - Purity Assessment :
- HPLC (C18 column, methanol/water) with UV detection at 254 nm.
- Purity >95% required for reproducible reactivity studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Methodological Answer:
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–85% across studies).
- Root Cause Analysis :
- Catalyst System : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos). Higher electron-deficient ligands improve oxidative addition at C4-Cl .
- Substrate Purity : Trace moisture or residual solvents (e.g., DMF) deactivate catalysts. Pre-drying substrates at 60°C under vacuum is critical .
- Steric Effects : Bulky boronic acids hinder coupling at C4 due to adjacent Cl/F substituents. Computational modeling (DFT) predicts steric maps for reagent selection .
Q. How can computational chemistry guide the design of derivatives for biological activity studies?
Methodological Answer:
- Workflow :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). Focus on halogen-bonding interactions between Cl/F and protein backbones .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity.
- ADMET Prediction : SwissADME evaluates solubility/logP for pharmacokinetic optimization.
- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., IC₅₀ assays). Cross-reference with crystallographic data to confirm binding modes .
Q. What are the challenges in studying surface adsorption and reactivity of this compound in environmental interfaces?
Methodological Answer:
- Experimental Design :
- Surface Selection : Use SiO₂ or TiO₂ substrates to mimic indoor/outdoor particulate matter.
- Adsorption Kinetics : Quartz crystal microbalance (QCM) measures mass changes during adsorption.
- Reactivity Probes : Expose adsorbed layers to ozone or UV light; track degradation via FTIR or ToF-SIMS .
- Key Findings :
- Fluorine substituents reduce hydrophilicity, favoring adsorption on nonpolar surfaces.
- Chlorine atoms enhance oxidative degradation rates under UV/O₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
